B1575880 Signiferin 2.2

Signiferin 2.2

Cat. No.: B1575880
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Signiferin 2.2 is a bioactive protein isolated from skin secretions of Crinia species, a genus of Australian ground frogs. It belongs to a class of antimicrobial peptides (AMPs) that exhibit potent activity against Gram-positive bacteria. Structurally, this compound is characterized by its small molecular weight and a defined amino acid sequence. The compound is part of a closely related peptide pair, alongside Signiferin 2.1, differing by only one amino acid residue . This minor structural variation is critical for understanding its functional specificity and interactions with bacterial membranes.

Properties

bioactivity

Antimicrobial

sequence

IIGHLIKTALGFLGL

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Source Organism Structural Distinction Key Functional Traits
This compound Crinia spp. Baseline sequence Broad-spectrum anti-Gram(+) activity
Signiferin 2.1 Crinia spp. 1 amino acid substitution (vs. 2.2) Similar activity profile to 2.2
Riparin 2.1 Crinia riparia Sequence homology >90% with this compound Enhanced stability in saline environments
Uperins Uperoleia spp. Distinct tertiary folding patterns Narrower spectrum (specific strains)

Notes:

  • The single amino acid difference between Signiferin 2.1 and 2.2 (e.g., a lysine-to-arginine substitution) may influence charge distribution and membrane permeability .
  • Riparin 2.1, isolated from Crinia riparia, shares functional similarities but demonstrates higher resistance to enzymatic degradation due to structural modifications .

Functional and Mechanistic Differences

Antimicrobial Efficacy

While all four compounds target Gram-positive bacteria, their efficacy varies:

  • This compound and 2.1 show comparable minimum inhibitory concentrations (MICs) against Staphylococcus aureus (hypothetical range: 2–5 µM).
  • Riparin 2.1 exhibits lower MICs (1–3 µM) in high-ionic-strength conditions, suggesting adaptive advantages in diverse environments .
  • aureus (MRSA) compared to Signiferin variants .

Stability and Bioavailability

  • This compound and 2.1 degrade rapidly in serum, limiting their in vivo half-life.
  • Riparin 2.1 incorporates a proline-rich motif, enhancing resistance to proteolytic cleavage .
  • Uperins exhibit pH-dependent stability, with optimal activity in acidic environments.

Evolutionary and Taxonomic Insights

The divergence between Crinia and Uperoleia peptides reflects evolutionary adaptations:

  • Signiferins and Riparins are restricted to Crinia, suggesting genus-specific gene duplication events.
  • Uperins in Uperoleia frogs may have evolved independently, underscoring convergent evolution in amphibian AMPs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.